molecular formula C15H19N3O4S B2361540 4-(1-(methylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1222528-36-0

4-(1-(methylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2361540
CAS No.: 1222528-36-0
M. Wt: 337.39
InChI Key: BVVJXOXMLVWAAA-UHFFFAOYSA-N
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Description

4-(1-(Methylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinoxaline core, which is known for its biological activity, and a piperidine moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(methylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a dicarbonyl compound such as glyoxal.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoxaline intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(1-(Methylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoxaline and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

4-(1-(Methylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its pharmacologically active moieties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(1-(methylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The piperidine moiety may interact with various receptors or enzymes, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline and 2-phenylquinoxaline share the quinoxaline core but differ in their substituents.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and 1-methylpiperidine have similar piperidine rings but lack the quinoxaline moiety.

Uniqueness

4-(1-(Methylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to the combination of its quinoxaline and piperidine moieties, along with the methylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

The compound 4-(1-(methylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₈N₂O₃S
  • Molecular Weight : 270.36 g/mol
  • SMILES Notation : CS(=O)(N1CCC(C=O)CC1)=O

This compound features a quinoxaline backbone fused with a piperidine moiety substituted with a methylsulfonyl group, which is critical for its biological interactions.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have shown inhibitory effects on various protein kinases, which are crucial in signaling pathways related to cell growth and proliferation.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against certain Gram-positive bacteria.
  • Neuroprotective Effects : The presence of the quinoxaline structure is associated with neuroprotective activities, potentially through modulation of neurotransmitter systems.

Biological Activity Data

Activity Type Description Reference
AntimicrobialExhibited activity against Gram-positive bacteria
Enzyme InhibitionInhibits specific kinases involved in cancer progression
NeuroprotectionModulates neurotransmitter release

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives similar to this compound. The results indicated that compounds with a piperidine ring demonstrated significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. This suggests that the structural features of this compound may enhance its antimicrobial properties.

Case Study 2: Enzyme Inhibition

In a structure-activity relationship (SAR) study focusing on piperidine derivatives, this compound was identified as a promising candidate for the inhibition of the MenA enzyme in Mycobacterium tuberculosis. The IC₅₀ values ranged from 10 to 20 µM, demonstrating substantial potency compared to existing treatments. This positions it as a potential therapeutic agent in combating tuberculosis .

Case Study 3: Neuroprotective Effects

Research investigating the neuroprotective properties of quinoxaline derivatives found that compounds similar to this one could significantly reduce neuronal cell death induced by oxidative stress in vitro. This was attributed to their ability to modulate glutamate receptors and reduce excitotoxicity .

Properties

IUPAC Name

4-(1-methylsulfonylpiperidine-2-carbonyl)-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-23(21,22)18-9-5-4-8-13(18)15(20)17-10-14(19)16-11-6-2-3-7-12(11)17/h2-3,6-7,13H,4-5,8-10H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVJXOXMLVWAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)N2CC(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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